REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][C:9]=2/[CH:11]=C\C(OCC)=O)[CH:4]=[CH:3][CH:2]=1.[O:18]=[O+][O-]>ClCCl.CO>[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][C:9]=2[CH:11]=[O:18])[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CN=CC(=C12)\C=C/C(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
blue (˜3 h)
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove the residual ozone
|
Type
|
ADDITION
|
Details
|
Methyl sulfide (60 mL) was then added
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in dichloromethane (300 mL)
|
Type
|
WASH
|
Details
|
washed with water (100 mL) and saturated aqueous sodium bicarbonate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
FILTRATION
|
Details
|
The solid was then filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CN=CC(=C12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |